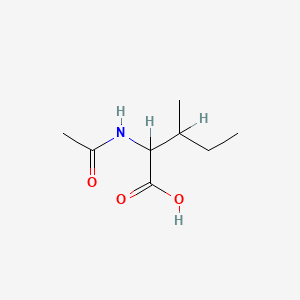

N-Acetylisoleucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N-Acetylisoleucine is a derivative of the amino acid isoleucine, where an acetyl group is attached to the nitrogen atom of the isoleucine molecule This compound is known for its role as a human metabolite and is involved in various biological processes

準備方法

Synthetic Routes and Reaction Conditions

N-Acetylisoleucine can be synthesized through the acetylation of isoleucine. The process typically involves the reaction of isoleucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any degradation of the amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic acetylation. Enzymes like N-acetyltransferases can be used to catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine, producing this compound with high specificity and yield.

化学反応の分析

Types of Reactions

N-Acetylisoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of this compound derivatives with oxidized side chains.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines.

科学的研究の応用

Chemical Properties and Mechanism of Action

N-Acetylisoleucine (C₈H₁₅NO₃) is classified as an N-acyl-alpha amino acid. It is biologically available as an N-terminal capped form of L-isoleucine, which influences its interaction with cellular transport mechanisms. The compound primarily interacts with the monocarboxylate transporter type 1 (MCT1) , facilitating its uptake into cells. This transporter has a ubiquitous expression across tissues, making this compound suitable for widespread distribution in the body .

Scientific Research Applications

This compound has several notable applications in scientific research:

- Chemistry : It is utilized as a building block in peptide synthesis and serves as a model compound for studying acetylation reactions. This role is crucial for understanding protein modifications and the synthesis of bioactive compounds .

- Biology : As a metabolite in various biochemical pathways, this compound is studied for its role in protein modification and metabolic regulation. Its presence has been noted in organisms such as Schizosaccharomyces pombe and Saccharomyces cerevisiae, indicating its biological significance .

- Medicine : The compound is being investigated for its therapeutic effects, particularly in neurological disorders. Ongoing clinical trials are evaluating its efficacy in conditions like cerebellar ataxia, Niemann-Pick disease type C, and GM2 gangliosidoses .

- Industry : this compound is used in pharmaceutical production and as a precursor for synthesizing other bioactive compounds. Its industrial applications leverage its chemical stability and reactivity .

Clinical Applications

This compound's potential therapeutic benefits are being explored in various clinical contexts:

- Neurological Disorders : Research indicates that this compound may have neuroprotective properties. Clinical trials are assessing its effectiveness in treating conditions characterized by motor dysfunction and cognitive decline .

- Muscle Preservation : Studies have shown that elevated levels of this compound correlate with muscle preservation during treatments that typically lead to muscle wasting. This suggests a protective role against muscle atrophy, particularly in patients undergoing specific nutritional interventions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant differences compared to other amino acids. It has been detected in human hair samples, suggesting its potential as a biomarker for metabolic conditions like diabetes. Research indicates that it may influence insulin secretion from pancreatic β-cells, highlighting its relevance in glucose homeostasis .

Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemistry | Building block for peptide synthesis | Model compound for acetylation studies |

| Biology | Metabolite involved in biochemical pathways | Studied in yeast models |

| Medicine | Therapeutic potential for neurological disorders | Clinical trials for cerebellar ataxia |

| Industry | Precursor for pharmaceuticals | Used in synthesis of bioactive compounds |

Case Studies Overview

作用機序

The mechanism by which N-Acetylisoleucine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and deacetylation processes, influencing various metabolic pathways. The molecular targets and pathways involved include those related to protein synthesis, energy metabolism, and signal transduction.

類似化合物との比較

N-Acetylisoleucine can be compared with other N-acetylated amino acids, such as N-Acetylvaline and N-Acetylleucine. These compounds share similar structural features but differ in their side chains, leading to variations in their biological activities and applications. This compound is unique due to its specific interactions with enzymes and receptors, which can result in distinct metabolic and therapeutic effects.

List of Similar Compounds

- N-Acetylvaline

- N-Acetylleucine

- N-Acetylmethionine

- N-Acetylphenylalanine

特性

CAS番号 |

33601-90-0 |

|---|---|

分子式 |

C8H15NO3 |

分子量 |

173.21 g/mol |

IUPAC名 |

(2S,3R)-2-acetamido-3-methylpentanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |

InChIキー |

JDTWZSUNGHMMJM-VDTYLAMSSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C |

異性体SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)O)NC(=O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。